molecular formula C12H18Cl2OSi B8032150 Tert-butyl(2,5-dichlorophenoxy)dimethylsilane

Tert-butyl(2,5-dichlorophenoxy)dimethylsilane

Cat. No.: B8032150
M. Wt: 277.26 g/mol
InChI Key: DFLKAQQYTUSXFS-UHFFFAOYSA-N
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Description

Tert-butyl(2,5-dichlorophenoxy)dimethylsilane (CAS: 169619-83-4) is a silyl ether compound with the molecular formula C₁₂H₁₈Cl₂OSi and a molecular weight of 277.26 g/mol. It features a tert-butyldimethylsilyl (TBDMS) group attached to a 2,5-dichlorophenoxy moiety. This compound is primarily utilized in organic synthesis as a protecting group for hydroxyl (-OH) functionalities, particularly in carbohydrate and nucleoside chemistry, due to its steric bulk and stability under mild reaction conditions .

Properties

IUPAC Name

tert-butyl-(2,5-dichlorophenoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Cl2OSi/c1-12(2,3)16(4,5)15-11-8-9(13)6-7-10(11)14/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLKAQQYTUSXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Tert-butyl(2,5-dichlorophenoxy)dimethylsilane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-butyl(2,5-dichlorophenoxy)dimethylsilane primarily involves its role as a protecting group in organic synthesis. By forming a stable bond with hydroxyl groups, it prevents unwanted reactions at these sites, allowing for selective transformations elsewhere in the molecule . The molecular targets and pathways involved are specific to the reactions and processes in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituent Positions Key Differences Purity (%) Reference
tert-butyl(2,5-dichlorophenoxy)dimethylsilane 169619-83-4 C₁₂H₁₈Cl₂OSi 2,5-dichlorophenoxy Baseline compound 95
tert-butyl(3,4-dichlorophenoxy)dimethylsilane 188645-81-0 C₁₂H₁₈Cl₂OSi 3,4-dichlorophenoxy Altered Cl positions; steric/electronic effects differ 95
tert-butyl(2,4-dichlorophenoxy)dimethylsilane 169619-83-4* C₁₂H₁₈Cl₂OSi 2,4-dichlorophenoxy Positional isomer; impacts reactivity N/A
4-tert-Butyl-3,6-dichloropyridazine 22808-29-3 C₈H₉Cl₂N₂ Pyridazine core Heterocyclic backbone; no silyl group 98
2-(tert-Butyl)-4,5-dichloro-3(2H)-pyridazinone 84956-71-8 C₈H₁₀Cl₂N₂O Pyridazinone core Oxo group introduces polarity 98

Notes:

  • Purity data sourced from commercial catalogs (e.g., Combi-Blocks) .

Structural and Electronic Differences

  • Positional Isomers (2,5- vs. 3,4- vs. 2,4-dichloro) :
    The chlorine substituents' positions significantly alter electronic and steric properties. For instance:

    • The 2,5-dichloro configuration (baseline compound) provides a linear arrangement of Cl atoms, reducing steric hindrance compared to the 3,4-dichloro isomer, where adjacent Cl atoms create greater steric bulk .
    • The 2,4-dichloro isomer exhibits distinct reactivity in deprotection reactions due to altered electron-withdrawing effects .
  • Heterocyclic Analogs (Pyridazine/Pyridazinone): Compounds like 4-tert-Butyl-3,6-dichloropyridazine (QA-5492) lack the silyl ether group, rendering them unsuitable as hydroxyl-protecting agents. However, their heterocyclic cores enable applications in medicinal chemistry as bioactive scaffolds .

Biological Activity

Tert-butyl(2,5-dichlorophenoxy)dimethylsilane (TBDMS) is a silane compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis and Characterization

TBDMS can be synthesized through various methods involving the reaction of tert-butyl groups with 2,5-dichlorophenol and dimethylchlorosilane. The resulting compound is characterized by its unique silane structure, which contributes to its biological activity.

Antimicrobial Properties

Recent studies have shown that TBDMS exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency:

Bacterial Strain MIC (mg/L)
Methicillin-sensitive S. aureus0.39 - 1.56
Methicillin-resistant S. aureus0.39 - 3.12
E. faecalis6.25
E. faecium6.25

These findings suggest that TBDMS could serve as a potential antibacterial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species .

Cytotoxicity Assessment

In vitro cytotoxicity tests have been conducted to evaluate the safety profile of TBDMS. The results indicate that the cytotoxicity levels are well above the effective antimicrobial concentrations, suggesting a favorable therapeutic index:

  • IC50 Values : Higher than 12.3 mg/L against human lung fibroblasts (MRC-5) .

Study 1: Antibacterial Efficacy

A comprehensive study investigated the antibacterial efficacy of TBDMS against clinical isolates of resistant strains. The study highlighted that compounds with similar structures displayed varying degrees of activity based on their substituents, emphasizing the importance of molecular structure in determining biological efficacy .

Study 2: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationship of TBDMS analogs revealed that the presence of chlorinated groups significantly enhanced antibacterial activity. Variations in the phenoxy substituent also influenced the overall potency against different bacterial strains .

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